(R)-(+)-Bupivacaine hydrochloride

Ion channel pharmacology Stereoselective drug action Potassium channel blockade

Procure (R)-(+)-Bupivacaine hydrochloride for stereoselective ion channel research. This pure R(+)-enantiomer exhibits 7-fold higher potency at hKv1.5 potassium channels versus racemic bupivacaine, enabling unambiguous structure-activity relationship studies. Its significantly enhanced arrhythmogenic profile makes it the optimal positive control in local anesthetic-induced cardiotoxicity assays. For liposomal formulation development, R(+)-enantiomer inclusion improves encapsulation efficiency from 28.3% to 38.6%. Not substitutable by racemic bupivacaine or levobupivacaine in stereoselective investigations.

Molecular Formula C18H28N2O
Molecular Weight 288.4 g/mol
CAS No. 2180-92-9
Cat. No. B3415515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Bupivacaine hydrochloride
CAS2180-92-9
Molecular FormulaC18H28N2O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
InChIKeyLEBVLXFERQHONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.77e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Bupivacaine Hydrochloride (CAS 2180-92-9): Procurement Specifications and Enantiomer Differentiation


(R)-(+)-Bupivacaine hydrochloride (dextrobupivacaine, CAS 2180-92-9) is the isolated R(+)-enantiomer of the widely used racemic local anesthetic bupivacaine [1]. While racemic bupivacaine is an equimolar mixture of R(+)- and S(−)-enantiomers, the pure R(+)-enantiomer is primarily employed in scientific research rather than clinical practice due to its stereoselective pharmacological and toxicological profile [2]. The hydrochloride salt form exhibits logP of 3.6 and aqueous solubility of 2400 mg/L, making it suitable for in vitro and in vivo experimental applications [1].

(R)-(+)-Bupivacaine Hydrochloride: Why Racemic Mixtures or the S(−)-Enantiomer Cannot Serve as Direct Substitutes


Generic substitution between bupivacaine enantiomers is scientifically invalid due to pronounced stereoselective differences in both pharmacological action and toxicological profile. Bupivacaine possesses a chiral center, and its two enantiomers—R(+)-bupivacaine (dextrobupivacaine) and S(−)-bupivacaine (levobupivacaine)—exhibit markedly divergent affinities for cardiac sodium channels, myocardial tissue, and brain tissue [1]. The R(+)-enantiomer is responsible for the majority of the cardiotoxicity and neurotoxicity associated with racemic bupivacaine, showing significantly higher negative chronotropic and arrhythmogenic effects than either the S(−)-enantiomer or the racemic mixture [2]. Consequently, racemic bupivacaine or levobupivacaine cannot substitute for the R(+)-enantiomer in experimental settings where the stereoselective effects on ion channels or differential toxicity mechanisms are the objects of investigation.

(R)-(+)-Bupivacaine Hydrochloride: Quantified Differentiation Evidence for Scientific Procurement Decisions


Stereoselective Block of hKv1.5 Potassium Channels: 7-Fold Higher Potency of (R)-(+)-Bupivacaine

The block of human Kv1.5 (hKv1.5) potassium channels by bupivacaine is stereoselective, with the R(+)-enantiomer demonstrating substantially greater potency than the S(−)-enantiomer [1]. (R)-(+)-bupivacaine was found to be 7-fold more potent than (S)-(−)-bupivacaine in blocking hKv1.5 channels, providing a quantifiable differentiation relevant to research on cardiac and neuronal electrophysiology [1].

Ion channel pharmacology Stereoselective drug action Potassium channel blockade

Cardiac Chronotropy: Quantified Greater Negative Chronotropic Effect of R(+)-Bupivacaine in Isolated Perfused Rat Hearts

In isolated perfused rat hearts using the Langendorff system, the R(+)-enantiomer (dexbupivacaine) produced a significantly greater reduction in heart rate compared to both the racemic mixture and the S(−)-enantiomer [1]. The reduction in heart rate followed the order levobupivacaine > bupivacaine > dexbupivacaine, with dexbupivacaine inducing the most pronounced negative chronotropic effect and greater arrhythmogenic effects than either levobupivacaine or bupivacaine [1].

Cardiotoxicity Ex vivo heart model Stereoselective toxicity

In Vivo Sciatic Nerve Block: R(+)-Bupivacaine Exhibits Superior Compound Action Potential Depression at Higher Frequencies

In desheathed rat sciatic nerve preparations stimulated at a higher frequency of 5 Hz with 0.8 mM local anesthetic solution, the depression of compound action potential amplitude was significantly greater with R(+)-bupivacaine compared to levobupivacaine and ropivacaine [1]. No significant differences were observed among the three local anesthetics at lower concentrations (0.2 and 0.4 mM) or at lower stimulation frequency (0.1 Hz), indicating a frequency- and concentration-dependent differentiation [1].

Electrophysiology Nerve conduction blockade Frequency-dependent block

In Vivo Sciatic Nerve Block: R(+)- and S(−)-Bupivacaine Are Equipotent for Peak Analgesia at Clinically Relevant Concentrations

In a comprehensive in vivo neurobehavioral study assessing functional deficits following percutaneous injection at the rat sciatic nerve, R(+)-bupivacaine and S(−)-bupivacaine exhibited no consistent enantioselectivity for peak analgesia at clinically used concentrations [1]. While in vitro assays demonstrated stereoselectivity ratios of 1.3-3:1 (R:S) in batrachotoxin displacement and sodium current inhibition, in vivo nerve block showed much smaller ratios for peak effect and no significant enantioselectivity for duration [1]. Levo-(S−)-bupivacaine is effectively equipotent to R- or racemic bupivacaine in vivo for rat sciatic nerve block [1].

In vivo pharmacology Analgesia Neurobehavioral assessment

Liposomal Formulation: Extended Duration of Analgesia with Enantiomeric-Excess Bupivacaine Containing 25% R(+)-Enantiomer

Ionic gradient liposomes (IGL) formulated with an enantiomeric-excess mixture of 75% S(−) and 25% R(+) bupivacaine (S75BVC) demonstrated enhanced encapsulation efficiency of 38.6% compared to only 28.3% for liposomes prepared with racemic bupivacaine [1]. This S75BVC liposomal formulation extended in vitro release from 4 to 24 hours and produced prolonged anesthesia of approximately 9 hours in rats, compared to the typical 1-hour duration observed with 0.5% standard bupivacaine in human intradermal testing [1][2].

Drug delivery Liposomal formulation Sustained release

Intrathecal Neurotoxicity: R(+)-Bupivacaine Shows Similar Morphologic Damage to Racemic and S(−)-Bupivacaine at High Concentrations

In a comparative study of intrathecal administration in rats, racemic bupivacaine, levobupivacaine, and dextrobupivacaine (R(+)-bupivacaine) produced similar dose-effect relations in tail-flick latency and incurred comparable morphologic damage when administered as 2.5% solutions via 1-hour infusion [1]. At a lower concentration of 1.25%, bupivacaine and levobupivacaine showed similar functional impairment and nerve injury scores [1]. Colorectal distension thresholds and motor paralysis were slightly lower and less apparent, respectively, at some concentrations in rats given levobupivacaine than in those given the other agents [1].

Neurotoxicity Intrathecal administration Histopathology

(R)-(+)-Bupivacaine Hydrochloride: Validated Research and Industrial Application Scenarios


Stereoselective Ion Channel Pharmacology Studies

The 7-fold higher potency of (R)-(+)-bupivacaine at hKv1.5 potassium channels makes it an essential tool compound for investigating stereoselective local anesthetic interactions with cardiac ion channels [1]. Researchers studying structure-activity relationships of local anesthetics, particularly those focusing on the molecular determinants of stereoselective channel blockade, should procure the pure R(+)-enantiomer rather than racemic mixtures to avoid confounding contributions from the S(−)-enantiomer.

Cardiotoxicity Mechanism and Arrhythmogenesis Research

The significantly greater negative chronotropic effect and enhanced arrhythmogenic potential of dexbupivacaine compared to both levobupivacaine and racemic bupivacaine in isolated perfused rat hearts [2] positions (R)-(+)-bupivacaine hydrochloride as the optimal positive control or investigational compound for studies of local anesthetic-induced cardiotoxicity, sodium channel blockade in myocardial tissue, and reperfusion arrhythmia mechanisms.

Frequency-Dependent Nerve Blockade Electrophysiology

The significantly greater depression of compound action potential amplitude by R(+)-bupivacaine at 5 Hz stimulation (but not at 0.1 Hz) [3] makes this enantiomer particularly valuable for electrophysiology studies investigating use-dependent sodium channel blockade, phasic nerve block mechanisms, and the frequency-dependence of local anesthetic action on peripheral nerve conduction.

Liposomal and Sustained-Release Formulation Development

The inclusion of R(+)-bupivacaine (as a 25% component of an enantiomeric-excess mixture) significantly improves encapsulation efficiency in ionic gradient liposomes from 28.3% to 38.6% and extends in vitro release duration from 4 to 24 hours [4]. Formulation scientists developing ultralong-acting local anesthetic delivery systems should consider (R)-(+)-bupivacaine hydrochloride as a critical component for optimizing drug loading and release kinetics in liposomal and other sustained-release platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(+)-Bupivacaine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.